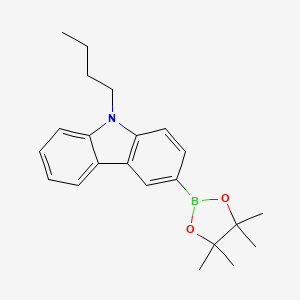
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the boronic ester group in this compound makes it particularly interesting for use in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the borylation of a carbazole derivative. One common method is the palladium-catalyzed borylation of 9-butylcarbazole with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C) to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl compounds.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Substituted Carbazoles: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential use in drug discovery and development due to its ability to undergo various chemical modifications.
Materials Science: Employed in the development of advanced materials with specific electronic and optical properties.
Catalysis: Used as a reagent in catalytic processes, particularly in cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl or vinyl group to the palladium center.
Comparación Con Compuestos Similares
Similar Compounds
9-Butylcarbazole: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but without the butyl group, which may affect its solubility and reactivity.
9-Butyl-3-bromo-9H-carbazole: Contains a bromine atom instead of the boronic ester, making it suitable for different types of reactions such as nucleophilic substitution.
Uniqueness
The presence of both the butyl group and the boronic ester group in 9-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole makes it unique. The butyl group can influence the compound’s solubility and electronic properties, while the boronic ester group provides versatility in cross-coupling reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C22H28BNO2 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
9-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C22H28BNO2/c1-6-7-14-24-19-11-9-8-10-17(19)18-15-16(12-13-20(18)24)23-25-21(2,3)22(4,5)26-23/h8-13,15H,6-7,14H2,1-5H3 |
Clave InChI |
KCOMUHIRAGJNJV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



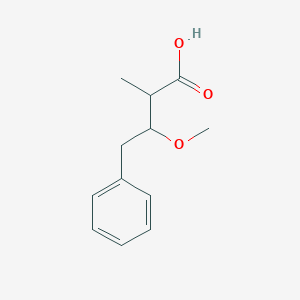

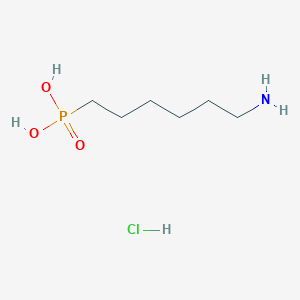
![10-Dodecyl-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12511562.png)
![3-Bromo-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12511563.png)
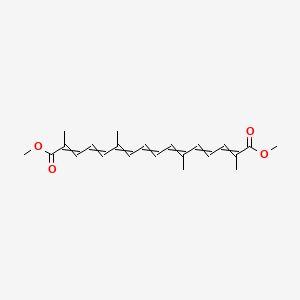
![(1AR,3S,4S,9S,15bR)-3,4,12-trihydroxy-14-methoxy-9-methyl-3,4,8,9-tetrahydro-1aH-benzo[c]oxireno[2,3-e][1]oxacyclotetradecine-5,11(2H,15bH)-dione](/img/structure/B12511570.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B12511580.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
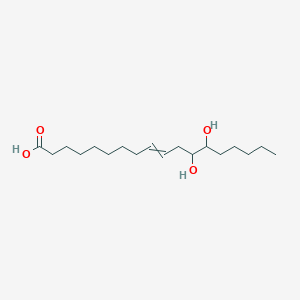

![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)
